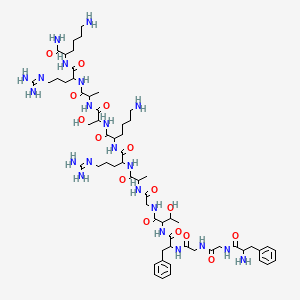
N/Ofq-(1-13)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N/Ofq-(1-13)-NH2” is a peptide that selectively activates the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor . This receptor is part of a neuropeptide system that has been implicated in a wide range of biological functions, including pain, drug abuse, cardiovascular control, and immunity . The peptide is involved in a wide range of physiological responses with effects noted in the nervous system (central and peripheral), the cardiovascular system, the airways, the gastrointestinal tract, the urogenital tract, and the immune system .
Synthesis Analysis
The synthesis of “this compound” involves punctual modifications and cyclizations of the N/OFQ sequence . The first four N-terminal residues of the heptadecapeptide sequence of N/OFQ (FGGF) represent the “message” domain responsible for NOP activation, while the “address” fragment is composed of the last C-terminal residues (7–17) and promotes NOP binding affinity and receptor selectivity .Molecular Structure Analysis
The molecular structure of “this compound” is unique and does not interact with classical opioid receptors . The central dipeptide Thr 5 Gly 6 constitutes a hinge region between message and address sequences . The message tetrapeptide of N/OFQ is clearly superimposable to the canonical YGGF N-terminus of mammalian opioid peptides .Chemical Reactions Analysis
“this compound” has been shown to interact with the NOP receptor, leading to various biological effects . The peptide can act as a full agonist at all receptor densities, influencing the inhibition of cAMP accumulation .Physical And Chemical Properties Analysis
“this compound” has been successfully encapsulated into solid lipid nanoparticles (SLNs) to improve its bioavailability . These SLNs showed a mean diameter of 233 ± 0.03 nm, a polydispersity index (PDI) value around 0.28 ± 0.02, and a drug release percentage of 84.3 .科学研究应用
N/OFQ(1-13)-NH2衍生物已被合成用于研究它们在人类NOP受体上的药理效应。这项研究揭示了这些衍生物之间的效力差异很大,表明结构变化对NOP受体结合和激活的重要性(Guerrini et al., 2015)。
另一项研究评估了一种合成伪肽,[Phe1ψ(CH2-NH)Gly2]-nociceptin(1-13)-NH2,在大鼠的食物摄入中的影响,并表明其在体内作为ORL1受体激动剂的作用(Olszewski et al., 2000)。
一项合成和研究新系列N-修饰的N/OFQ(1–13)NH2类似物的研究显示,这些肽仍然是NOP受体的选择性激动剂(Todorov et al., 2011)。
对新型环状N/OFQ类似物c[Cys7,10]N/OFQ(1–13)NH2的研究表明,它在NOP受体上具有高亲和力和高效力的全激动剂特性,尽管它没有显示出显著的代谢保护(Kitayama et al., 2007)。
发现N/OFQ通过NOP受体激活增加培养的新生大鼠心肌细胞中心房性利钠肽(ANP)的分泌,暗示其在心脏功能调节中的潜在作用(Kim et al., 2002)。
结合非肽NOP配体与肽序列的嵌合化合物的研究表明,可以修改非肽NOP配体以增加其与NOP受体的结合,有助于理解NOP受体的激活(Guerrini et al., 2004)。
对在第9和/或第13位修饰的N/OFQ(1-13)NH2类似物的研究表明,这些位置的赖氨酸替换可以维持或增强化合物的抑制活性(Naydenova et al., 2006)。
被鉴定为强效NOP/MOP受体混合激动剂的[Dmt1]N/OFQ(1‐13)‐NH2,被发现比N/OFQ和吗啡更有效地引发止痛作用,暗示其作为脊髓镇痛剂的潜力(Calo’ et al., 2012)。
在Nociceptin/Orphanin FQ受体上的有偏激动作用研究发现,N/OFQ(1–13)-NH2的脂质化是获得NOP受体G蛋白有偏激动剂的有效策略,这可能对药物开发有影响(Pacifico et al., 2020)。
拮抗剂[Nphe1]nociceptin(1-13)NH2被证明可以阻止神经病大鼠中nociceptin的作用,为N/OFQ在疼痛病理生理学中的作用提供了见解(Corradini et al., 2001)。
作用机制
“N/Ofq-(1-13)-NH2” acts by selectively activating the NOP receptor . This activation has been implicated in a wide range of biological functions, including the regulation of anxiety and depression-like behaviors in alcohol withdrawn rats . The peptide’s effects are complex and have received much attention, particularly its role in pain modulation, immune response, and neurodegenerative diseases .
未来方向
The potential therapeutic benefits of “N/Ofq-(1-13)-NH2” are currently being explored. For instance, it has been suggested that the peptide could be beneficial for asthmatic patients when encapsulated in solid lipid nanoparticles . Furthermore, the peptide’s role in modulating anxiety and depression-like behaviors in alcohol withdrawn rats suggests potential applications in the treatment of alcohol use disorders .
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMALYOXPBRJBG-CGUXNFSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H100N22O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1381.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








